Trapencaine
Trapencaine
Brand Name:
Vulcanchem
CAS No.:
104485-01-0
VCID:
VC0009603
InChI:
InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1
SMILES:
CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
Molecular Formula:
C22H34N2O3
Molecular Weight:
374.5 g/mol
Trapencaine
CAS No.: 104485-01-0
VCID: VC0009603
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104485-01-0 |
---|---|
Product Name | Trapencaine |
Molecular Formula | C22H34N2O3 |
Molecular Weight | 374.5 g/mol |
IUPAC Name | [(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate |
Standard InChI | InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1 |
Standard InChIKey | HVYGHQWGUABUST-NHCUHLMSSA-N |
SMILES | CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3 |
Canonical SMILES | CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3 |
Synonyms | 2-(1-pyrrolidinyl)cyclohexyl 3-pentyloxycarbanilic acid ester K 1902 pentacaine pentacaine hydrochloride pentacaine hydrochloride, (trans)-isomer pentacaine hydrochloride, tritium-labeled cpd pentacaine, trans-(+,-)-isomer trapencaine |
PubChem Compound | 108138 |
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume